S-Alpine-Hydride

Catalog No.
S973721
CAS No.
100013-07-8
M.F
C18H31BLi
M. Wt
265.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Alpine-Hydride

CAS Number

100013-07-8

Product Name

S-Alpine-Hydride

Molecular Formula

C18H31BLi

Molecular Weight

265.2 g/mol

InChI

InChI=1S/C18H31B.Li/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14;/h12-17H,4-11H2,1-3H3;/q-1;+1/t12-,13+,14?,15?,16-,17-;/m0./s1

InChI Key

MYYWMZXHGVQUHN-NPFSMDCVSA-N

SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Canonical SMILES

[Li+].[B-]1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C

Isomeric SMILES

[Li+].[B-]1(C2CCCC1CCC2)[C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C

S-Alpine-Hydride is a chiral organoboron compound with the molecular formula C18H31BLiC_{18}H_{31}BLi and a molecular weight of 265.2 g/mol. It is primarily used as a reducing agent in organic synthesis, particularly for the stereoselective reduction of carbonyl compounds. This compound is recognized for its unique ability to provide high enantiomeric excess in various reactions, making it valuable in asymmetric synthesis .

Asymmetric Reduction Reactions

The primary application of S-Alpine-Hydride in scientific research lies in its ability to perform asymmetric reductions. Asymmetric reduction reactions are particularly valuable because they produce a single enantiomer (mirror image) of a molecule from a racemic mixture (a 50/50 mixture of both enantiomers) []. This enantioselectivity is crucial in many areas of research, including the development of pharmaceuticals, agrochemicals, and advanced materials.

S-Alpine-Hydride achieves its asymmetric reduction capability through a mechanism known as the Midland Alpine Borane Reduction []. In this reaction, the carbonyl group (C=O) of a molecule binds to the Lewis acidic boron center of S-Alpine-Hydride. The hydride group on the boron atom then transfers to the carbonyl carbon atom with high stereoselectivity, resulting in the formation of a chiral alcohol. The specific enantiomer formed depends on the steric interactions between the reacting molecule and the S-Alpine-Hydride catalyst.

Here are some of the advantages of using S-Alpine-Hydride for asymmetric reductions:

  • High Enantioselectivity: S-Alpine-Hydride can achieve excellent enantiomeric excesses (ee), often exceeding 90% []. This means that a very high proportion of the product molecule will be the desired enantiomer.
  • Broad Substrate Scope: S-Alpine-Hydride can be used to reduce a wide range of carbonyl-containing compounds, including aldehydes, ketones, and unsaturated ketones [].
  • Mild Reaction Conditions: The Midland Alpine Borane Reduction typically proceeds under mild reaction conditions, making it compatible with a variety of functional groups.

  • Reduction of Aldehydes and Ketones: It selectively reduces aldehydes and certain ketones, leading to the formation of alcohols. The mechanism typically involves coordination of the carbonyl oxygen to the boron atom, followed by intramolecular hydride transfer from the pinane moiety .
  • Stereoselective Reactions: It is particularly effective in reactions that require stereochemical control, such as the Midland reduction, where it can produce enantiomerically enriched alcohols from prochiral substrates .
  • Acyl-Type Radical Additions: S-Alpine-Hydride has been shown to facilitate acyl-type radical additions, yielding anti- and syn-amino alcohols depending on the reaction conditions .

While S-Alpine-Hydride itself is not primarily known for biological activity, its derivatives and related compounds have been studied for their potential pharmacological effects. The ability to produce enantiomerically pure compounds is crucial in drug development, as different enantiomers can exhibit significantly different biological activities. For instance, some chiral alcohols produced using S-Alpine-Hydride have been investigated for their roles in medicinal chemistry .

S-Alpine-Hydride can be synthesized through several methods:

  • From 9-BBN and α-Pinene: The most common method involves treating 9-borabicyclo[3.3.1]nonane (9-BBN) with α-pinene to generate S-Alpine-Hydride. This reaction capitalizes on the steric properties of the resulting borane to achieve selective reductions .
  • Modification of Existing Boranes: Other synthetic routes may involve modifications of existing boranes to introduce chirality or enhance reducing capabilities.

S-Alpine-Hydride finds applications across various fields:

  • Asymmetric Synthesis: It serves as a chiral reducing agent in the synthesis of enantiomerically enriched compounds, which are critical in pharmaceuticals and agrochemicals.
  • Organic Synthesis: Its utility extends to general organic synthesis where selective reduction is required.
  • Research: It is often used in academic research to study reaction mechanisms and develop new synthetic methodologies.

Studies involving S-Alpine-Hydride often focus on its interactions with various substrates to understand its selectivity and reactivity:

  • Substrate Specificity: Research has demonstrated that S-Alpine-Hydride exhibits different reactivity profiles depending on the sterics and electronics of the substrates involved. This specificity allows chemists to predict outcomes in complex syntheses .
  • Comparative Studies: Interaction studies comparing S-Alpine-Hydride with other reducing agents highlight its unique advantages in terms of selectivity and yield.

S-Alpine-Hydride shares similarities with several other organoboron compounds, particularly those used in asymmetric synthesis. Here are a few notable examples:

CompoundCharacteristicsUnique Features
9-Borabicyclo[3.3.1]nonaneNon-chiral borane used for reductionsLess selective than S-Alpine-Hydride
DiisopinocampheylboraneChiral borane similar to Alpine boraneOften used for similar stereoselective reductions
Lithium Tri-tert-butoxyaluminum HydrideReducing agent with different selectivityMore reactive but less chiral control

S-Alpine-Hydride's uniqueness lies in its ability to achieve high enantiomeric excess while maintaining mild reaction conditions, making it particularly valuable in chiral synthesis compared to its non-chiral counterparts .

Core Synthetic Routes from 9-Borabicyclo[3.3.1]nonane and α-Pinene

The primary synthetic methodology for S-Alpine-Hydride centers on the hydroboration reaction between 9-borabicyclo[3.3.1]nonane (9-BBN) and α-pinene. This stereoselective transformation represents the most widely adopted commercial preparation route due to its operational simplicity and reliable reproducibility [2] [3].

The fundamental synthetic process involves treating 9-BBN with (-)-α-pinene under controlled temperature conditions ranging from 0°C to 25°C . The reaction proceeds through a hydroboration mechanism where the borane selectively adds across the alkene double bond of α-pinene, generating the B-isopinocampheyl-9-borabicyclo[3.3.1]nonane complex. The stereoselective nature of this transformation arises from the inherent chirality of the α-pinene substrate and the steric environment created by the bicyclic framework [5] [3].

Research findings demonstrate that reaction conditions significantly influence both yield and enantiomeric excess. Optimal conditions employ a 0.5 molar solution in tetrahydrofuran at temperatures maintained between 0°C and room temperature for 4-8 hours [6]. Under these conditions, the transformation typically achieves yields of 72-89% with enantiomeric excess values ranging from 89-92% [6] [7].

The quality of the starting α-pinene critically affects the final product enantiomeric purity. Commercial α-pinene typically exhibits 92% enantiomeric excess, which directly translates to the maximum achievable optical purity of the final S-Alpine-Hydride product [5] [6]. When employing optically pure α-pinene (100% enantiomeric excess), yields can reach up to 98% with correspondingly higher optical purity [6].

Alternative synthetic routes have been explored to address limitations in the standard methodology. The use of β-pinene as a starting material offers advantages in catalyst regeneration through B-O transborylation strategies [8]. This approach employs myrtanyl borane derived from β-pinene, which undergoes more facile hydroboration compared to the α-pinene derived system, enabling potential catalytic applications [8].

Modified synthetic protocols incorporating improved alkene substrates have demonstrated enhanced performance metrics. The β-pinene route achieves enantiomeric excess values of 91-99% with yields of 75-92%, representing a significant improvement over traditional methods [8]. The enhanced performance stems from the ability of β-pinene to undergo rapid chemoselective hydroboration, facilitating catalyst regeneration through B-O/B-H transborylation mechanisms [8].

Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity in S-Alpine-Hydride requires sophisticated purification strategies due to the inherent challenges in separating chiral organoborane compounds. Multiple complementary approaches have been developed to address the stringent purity requirements for asymmetric synthesis applications.

Crystallization represents the most economically viable purification method for industrial-scale production. The technique exploits differential solubility properties between enantiomers and diastereomeric impurities [9] [10]. Optimized crystallization protocols achieve enantiomeric enrichment from 90-99% with recovery yields of 75-85% [9]. The process typically involves controlled precipitation from appropriate solvent systems under carefully regulated temperature profiles to maximize selectivity.

Dynamic crystallization offers enhanced purification efficiency through equilibrium-driven processes. This approach combines crystallization with in-situ epimerization or racemization, enabling complete conversion of undesired stereoisomers to the target enantiomer [11] [10]. Research demonstrates that dynamic crystallization can achieve enantiomeric excess values of 85-95% with recovery yields of 80-90%, making it suitable for pilot-scale operations [11].

Preferential crystallization provides another viable approach for enantiomeric purification. The method relies on seeded crystallization within the metastable zone of phase diagrams, allowing selective development of crystals of the desired enantiomer [9]. This technique achieves enantiomeric enrichment of 88-96% with recovery yields of 70-85%, though it requires careful monitoring and control of process parameters to prevent nucleation of the counter-enantiomer [9].

Chiral high-performance liquid chromatography represents the most effective laboratory-scale purification method, achieving enantiomeric excess values of 95-99% [12] [13]. However, the technique suffers from limited throughput and high operational costs, restricting its application to small-scale research applications. The method requires specialized chiral stationary phases and extended separation times, making it economically unfavorable for large-scale production [13].

Solvent precipitation techniques offer a cost-effective alternative for industrial applications. These methods exploit differential solubility in various solvent systems to achieve enantiomeric enrichment of 75-90% with high recovery yields of 85-95% [9]. While the enantiomeric enrichment is lower compared to other methods, the high recovery yields and low operational costs make it attractive for preliminary purification steps.

Advanced purification strategies incorporate enantioselective indicator displacement assays for rapid determination of enantiomeric excess during processing [13]. These optical methods enable real-time monitoring of purification progress, facilitating process optimization and quality control. The techniques achieve adequate accuracy for high-throughput screening applications with average errors of ±10-14% [13].

Large-Scale Production Challenges

The transition from laboratory synthesis to industrial-scale production of S-Alpine-Hydride encounters numerous technical, economic, and operational challenges that significantly impact commercial viability and manufacturing economics.

Raw material availability represents the most critical constraint in large-scale production. The synthesis requires high-purity (-)-α-pinene with enantiomeric excess of at least 92%, which has limited global supply and exhibits significant price volatility [14]. The dependence on chiral terpene feedstocks creates supply chain vulnerabilities that affect production planning and cost predictability. Current market conditions indicate that organoboron compounds face supply chain challenges with increasing raw material costs affecting overall production economics [14].

Temperature control requirements present substantial engineering challenges for large-scale operations. The hydroboration reaction demands precise temperature maintenance within narrow ranges (0-25°C) to achieve optimal enantiomeric excess [15] [16]. Industrial-scale heat management becomes increasingly complex as reaction volumes increase, requiring sophisticated temperature monitoring and control systems to maintain uniform conditions throughout large reaction vessels [17] [16].

Moisture sensitivity of hydride reagents creates significant operational complexities in manufacturing environments. S-Alpine-Hydride and its precursors decompose rapidly upon exposure to atmospheric moisture, necessitating strict anhydrous conditions throughout the entire production process [18] [19]. This requirement mandates specialized handling equipment, inert atmosphere systems, and extensive personnel training, substantially increasing capital and operational costs [19].

Catalyst stability issues significantly impact process economics and product consistency. Borane complexes exhibit inherent instability over extended periods, leading to degradation that affects both reaction performance and product quality [8] [20]. The degradation results in reduced enantiomeric excess and increased formation of undesired byproducts, requiring frequent catalyst replacement and contributing to elevated production costs [20].

Enantiomeric purity maintenance throughout processing represents a persistent challenge in large-scale operations. Extended reaction times and elevated temperatures can promote racemization and epimerization processes that reduce the optical purity of the final product [15] [21]. The challenge becomes more pronounced in continuous processing systems where residence time variations can lead to inconsistent product quality [16].

Scale-up economics present fundamental barriers to commercial viability. The high cost of chiral starting materials combined with low turnover numbers for the borane catalysts results in elevated production costs compared to alternative reducing agents [14] [22]. Current catalyst systems typically achieve turnover numbers below 1000, making them economically challenging for large-scale applications [23] [16].

Safety considerations become increasingly complex at industrial scale due to the flammable nature of hydrogen evolution and the handling requirements for metal hydrides [19] [20]. The production process generates hydrogen gas during various stages, requiring specialized ventilation systems and safety protocols to mitigate explosion risks. Additionally, the pyrophoric nature of some borane intermediates necessitates comprehensive safety training and emergency response procedures [19].

Waste management challenges arise from the generation of boron-containing waste streams and organic solvent usage. The disposal of boron-containing byproducts requires specialized treatment methods due to environmental regulations, while solvent recovery systems must be implemented to maintain economic viability [14]. Current industrial practices focus on implementing green chemistry approaches and solvent recycling to address these environmental concerns [22].

GHS Hazard Statements

H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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